molecular formula C12H19N8OP B1210535 Pumitepa CAS No. 42061-52-9

Pumitepa

Cat. No.: B1210535
CAS No.: 42061-52-9
M. Wt: 322.31 g/mol
InChI Key: KAEVHZSIYLATMK-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Pumitepa involves several steps, starting with the preparation of the purine derivative. The synthetic route typically includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Introduction of Functional Groups: Functional groups such as aziridinyl and dimethylamino groups are introduced through nucleophilic substitution reactions.

    Phosphorylation: The final step involves the phosphorylation of the purine derivative to form this compound.

Chemical Reactions Analysis

Pumitepa undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pumitepa has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The exact mechanism of action of Pumitepa is not fully elucidated, but it is believed to work through alkylation, causing DNA damage and cell cycle arrest . This process involves the formation of covalent bonds between this compound and DNA, leading to the disruption of DNA replication and transcription. The molecular targets of this compound include DNA and various proteins involved in the cell cycle.

Comparison with Similar Compounds

Pumitepa can be compared with other similar compounds, such as:

    Thiotepa: Another alkylating agent used in cancer treatment. Unlike this compound, Thiotepa is more commonly used and has a well-documented mechanism of action.

    Mitomycin C: An antineoplastic antibiotic that also causes DNA cross-linking and damage. Mitomycin C is known for its broad-spectrum activity against various cancers.

    Cyclophosphamide: A widely used alkylating agent with a different mechanism of activation and broader clinical applications.

This compound’s uniqueness lies in its specific purine derivative structure and its potential for targeted DNA alkylation, making it a promising candidate for further research in cancer therapy.

Properties

CAS No.

42061-52-9

Molecular Formula

C12H19N8OP

Molecular Weight

322.31 g/mol

IUPAC Name

6-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N,7-trimethylpurine-2,6-diamine

InChI

InChI=1S/C12H19N8OP/c1-17(2)12-14-10-9(18(3)8-13-10)11(15-12)16-22(21,19-4-5-19)20-6-7-20/h8H,4-7H2,1-3H3,(H,14,15,16,21)

InChI Key

KAEVHZSIYLATMK-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4

Canonical SMILES

CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4

Synonyms

2-dimethylamino-6-diethyleneiminophosphamido-7-methylpurine
fopurin
phopurinum
pumitepa
pumitepa, 32P-labeled

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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